molecular formula C8H10N2S B110423 3-Ethylpyridine-4-carbothioamide CAS No. 10605-12-6

3-Ethylpyridine-4-carbothioamide

Cat. No. B110423
CAS RN: 10605-12-6
M. Wt: 166.25 g/mol
InChI Key: JZTXIMKFZRGUKQ-UHFFFAOYSA-N
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Description

3-Ethylpyridine-4-carbothioamide, also known as 3-EPCT, is an organic compound with a variety of applications in the scientific and industrial fields. It is a heterocyclic compound, containing both nitrogen and sulfur atoms in its ring structure. 3-EPCT is used in a wide range of applications due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its stability in different environments.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Vibrational Spectroscopic Investigation on 2-Ethylpyridine-4-carbothioamide : This study delves into the vibrational spectroscopic properties of 2-ethylpyridine-4-carbothioamide, utilizing Fourier transform Raman and infrared spectra. The research highlights its potential as an anti-tubercular agent by inhibiting mycolic acid synthesis. Furthermore, the study provides a comprehensive interpretation of its vibrational spectra through calculated potential energy distribution, alongside investigating its thermodynamic functions and molecular stability through natural bond orbital analysis. The polarizability and hyperpolarizability values were also computed, shedding light on the chemical activity of the molecule (Muthu, Ramachandran, & Uma maheswari, 2012).

Molecular Structure and Vibrational Modes Study : The molecular structure and spectroscopic data of 2-ethylpyridine-4-carbothioamide were explored using various computational methods. This study offers insights into the optimized geometry and vibrational frequencies of the molecule, emphasizing the congruence between experimental and calculated values. The molecule's electronic properties, such as HOMO and LUMO energies, were examined, illustrating its charge transfer capabilities. The study also delves into nuclear magnetic resonance chemical shifts and the molecular electrostatic potential, providing a holistic understanding of the molecule's characteristics (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).

Biological Applications

Antidiabetic Potential of Carbothioamides and Related 1,2,4-Thiodiazolidines : Research has revealed the hypoglycemic activity of specific carbothioamides and their oxidized 1,2,4-thiodiazolidine derivatives. These compounds exhibited a significant reduction in mean blood sugar levels, marking them as potential antidiabetic agents (Chaubey & Pandeya, 1989).

Antifungal Potency of 2-Alkylthiopyridine-4-carbothioamides : A series of synthesized 2-alkylthiopyridine-4-carbothioamides demonstrated noteworthy antifungal effects against certain yeasts and dermatophytes. The study involved in vitro assessments to gauge the compounds' inhibitory activity, revealing the potential of these compounds in antifungal applications (Klimesová, Otčenášek, & Waisser, 1996).

Chemotherapeutic Relevance

Inhibition of Tyrosinase by Ethionamide and Its Analogues : Ethionamide and its analogues, including 2-ethylpyridine-4-carbothioamide, have been identified as potent inhibitors of tyrosinase, an enzyme crucial in melanin biosynthesis. This study not only sheds light on their inhibitory effects but also discusses their potential in modulating tyrosinase activity, which is significant for various applications, including chemotherapeutic interventions (Choi, Park, & Jee, 2015).

properties

IUPAC Name

3-ethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXIMKFZRGUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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